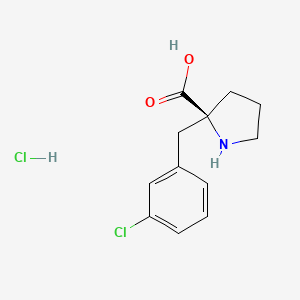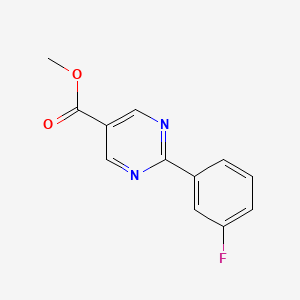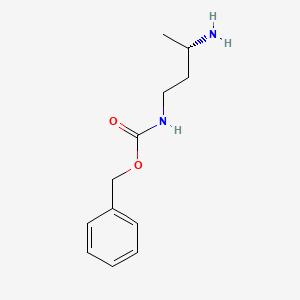
(S)-alpha-(3-Chlorobenzyl)-proline-HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-alpha-(3-Chlorobenzyl)-proline-HCl, also known as (S)-α-CBZ-Pro-HCl, is an important synthetic intermediate molecule used in the production of various drugs, including antineoplastic agents, antibiotics, and anti-inflammatory agents. It is a derivative of proline, a naturally occurring amino acid, and is also used in the synthesis of other compounds. This article will provide an overview of (S)-α-CBZ-Pro-HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
(S)-α-CBZ-Pro-HCl is used in a variety of scientific research applications. It is used as a substrate for the enzyme prolyl oligopeptidase, which is involved in the metabolism of peptides and proteins. It is also used in the synthesis of other compounds, such as inhibitors of the enzyme dipeptidyl peptidase IV. Additionally, (S)-α-CBZ-Pro-HCl is used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics.
Mécanisme D'action
The mechanism of action of (S)-α-CBZ-Pro-HCl is not fully understood. However, it is believed that this compound binds to the active site of prolyl oligopeptidase, inhibiting its activity. Additionally, (S)-α-CBZ-Pro-HCl is thought to bind to the active sites of other enzymes, such as dipeptidyl peptidase IV, and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-α-CBZ-Pro-HCl are not well understood. However, it is believed that this compound may have an effect on the metabolism of peptides and proteins, as well as on the structure and function of proteins. Additionally, (S)-α-CBZ-Pro-HCl may have an effect on the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-α-CBZ-Pro-HCl has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be used in a variety of applications. Additionally, (S)-α-CBZ-Pro-HCl is relatively stable and can be stored for long periods of time. However, there are also some limitations to using (S)-α-CBZ-Pro-HCl in lab experiments. It can be toxic if not handled properly, and its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research involving (S)-α-CBZ-Pro-HCl. Further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore new applications for (S)-α-CBZ-Pro-HCl, such as in the development of new drugs or in the production of other compounds. Finally, research could be conducted to identify new methods of synthesizing (S)-α-CBZ-Pro-HCl.
Méthodes De Synthèse
(S)-α-CBZ-Pro-HCl is typically produced through a two-step synthesis process. The first step involves the reaction of proline with 3-chlorobenzyl bromide in the presence of a base such as sodium hydride. This reaction produces (S)-α-CBZ-Pro, which is then reacted with hydrochloric acid to form (S)-α-CBZ-Pro-HCl. This method is a simple and cost-effective way of producing (S)-α-CBZ-Pro-HCl.
Propriétés
IUPAC Name |
(2S)-2-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMQPNPTFZYFAC-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)




